6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a chemical compound notable for its unique chroman structure, which includes a methoxy group and a trifluoromethyl group. The molecular formula of this compound is C10H10F3N O2, and it has a molecular weight of approximately 247.22 g/mol. The chroman backbone consists of a benzene ring fused to a tetrahydrofuran ring, which contributes to its interesting chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, making it a subject of interest in pharmaceutical research and development, particularly as an inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease.
The compound can be sourced from various chemical suppliers and is often studied in academic and industrial laboratories for its potential therapeutic applications.
6-Methoxy-7-(trifluoromethyl)chroman-4-amine is classified under chroman derivatives, which are known for their diverse biological activities. Its classification also extends to compounds with potential neuroprotective effects due to its interaction with neurotransmitter systems.
The synthesis of 6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves several steps, including:
These methods allow for the production of the compound in laboratory settings, enabling further exploration of its properties and applications.
The molecular structure of 6-Methoxy-7-(trifluoromethyl)chroman-4-amine can be described as follows:
The structure features:
This arrangement contributes to the compound's unique reactivity and biological activity .
6-Methoxy-7-(trifluoromethyl)chroman-4-amine undergoes several chemical reactions, which include:
These reactions are essential for synthesizing analogs and derivatives that may exhibit enhanced biological properties.
The mechanism of action for 6-Methoxy-7-(trifluoromethyl)chroman-4-amine primarily involves its interaction with acetylcholinesterase. Molecular docking studies suggest that this compound effectively binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition may enhance cholinergic signaling in neuronal pathways, potentially offering neuroprotective effects against cognitive decline associated with neurodegenerative diseases .
The presence of functional groups such as methoxy and trifluoromethyl significantly influences the compound's solubility, reactivity, and biological activity .
6-Methoxy-7-(trifluoromethyl)chroman-4-amine has several scientific uses:
The construction of the chroman core in 6-methoxy-7-(trifluoromethyl)chroman-4-amine relies heavily on regioselective cyclocondensation techniques. Modified Kabbe condensation—a thermal condensation of 2-hydroxyacetophenone derivatives with appropriate ketones—serves as the cornerstone for building the chroman scaffold. This reaction proceeds under solvent-free conditions with pyrrolidine catalysis, achieving yields exceeding 75% while minimizing byproduct formation [2]. The 7-trifluoromethyl substituent necessitates precise ortho-substitution control during ring closure, as the electron-withdrawing nature of the -CF₃ group can impede electrophilic cyclization. To address this, microwave-assisted protocols have been adapted from coumarin synthesis (e.g., 7-alkynyl coumarin formation via Sonogashira coupling), enhancing reaction efficiency and regioselectivity at elevated temperatures (150–180°C) [4]. Multi-step sequences involving protected intermediates (e.g., 4-oxo-chroman precursors) are often required to prevent side reactions during amine functionalization, highlighting the delicate balance between reactivity and selectivity [9].
Table 1: Cyclocondensation Methods for Chroman Core Synthesis
Method | Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Kabbe Condensation | Solvent-free, pyrrolidine, 110°C | High (C6,C7) | 75–85% | Minimal solvent waste |
Microwave Cyclization | DMF, Pd/Cu, 150°C | Moderate to High | 60–78% | Accelerated reaction kinetics |
Acid-Catalyzed Cyclodehydration | POCl₃, reflux | Variable | 45–65% | Broad substrate scope |
Enantioselective synthesis of the chiral 4-amino group employs both biocatalytic and organocatalytic strategies. Engineered cytochrome c552 variants (e.g., M59G mutant) facilitate asymmetric N–H carbene insertion into trifluoromethylated precursors, achieving up to 95:5 er for α-trifluoromethyl amines under anaerobic, reducing conditions [6]. This metalloprotein scaffold’s elevated redox potential (+300 mV vs. SHE) enhances activation of acceptor–acceptor diazo reagents (e.g., ethyl 2-diazo-3,3,3-trifluoropropanoate). Alternatively, chiral ammonium salt catalysts derived from amino acids (e.g., L-phenylalanine thiourea derivatives) enable proton-transfer-mediated enantiocontrol during reductive amination. Catalyst 4f (with para-nitroaryl thiourea) affords the (S)-enantiomer of β-nitroamine intermediates in 80% ee, while modified catalysts like 4e invert selectivity to favor the (R)-isomer [10]. Resolution techniques leveraging crystalline diastereomeric salts (e.g., with dibenzoyl tartaric acid) further enrich enantiopurity to >99% ee post-synthesis [5].
Table 2: Enantioselective Methods for Amine Synthesis
Catalyst System | Mechanism | Optimal er | Favored Isomer | Limitation |
---|---|---|---|---|
Ht-Cc552(M59G) | N–H carbene insertion | 95:5 (S) | (S) | Oxygen-sensitive |
Quaternary ammonium salt 4f | Ion-pairing/proton transfer | 90:10 (S) | (S) | Requires stoichiometric base |
Thiourea catalyst 4e | Hydrogen bonding/steric control | 85:15 (R) | (R) | Low-temperature dependence |
Incorporating the trifluoromethyl group at the C7 position employs two primary synthons: pre-functionalized building blocks and late-stage fluorination. 7-Trifluoromethyl-6-methoxy-2H-chromen-2-one serves as a key intermediate, synthesized via radical trifluoromethylation of 6-methoxycoumarin using Umemoto’s reagent (III) under copper catalysis [4]. Alternatively, 2,2,2-trifluoro-1-(4-methoxychroman-3-yl)ethanones undergo regioselective deformylative fluorination with DAST (diethylaminosulfur trifluoride) to install the -CF₃ group prior to amine functionalization [2]. The strong electron-withdrawing effect of -CF₃ necessitates adjusted cyclization parameters—higher temperatures (140°C) and Lewis acid additives (e.g., ZnCl₂)—to counteract reduced nucleophilicity at adjacent positions. Fluorinated enones (e.g., 3-(trifluoromethyl)-4H-chromen-4-ones) also act as Michael acceptors for conjugate addition-amination sequences, though competing side reactions limit yields to ~50% [8] [10].
Sustainable synthesis leverages solvent-free cyclocondensation, catalytic recycling, and energy-efficient activation. Solvent-free Kabbe condensations reduce E-factors by 60% compared to traditional DMF-based protocols, while eliminating purification difficulties associated with high-boiling solvents [2] [9]. Immobilized enzyme variants (e.g., cytochrome c552 adsorbed on mesoporous silica) enable 5 reuses without significant erosion of enantioselectivity (<5% ee drop) in carbene insertion reactions [6]. For gram-scale production (Table 3), microwave continuous-flow systems diminish reaction times from hours to minutes (e.g., 15 min vs. 12 h for cyclization) and improve mass transfer in multiphase fluorination steps [9]. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) from coumarin chemistry exemplify atom economy, leveraging in situ azide formation from bromo precursors with NaN₃ in aqueous ethanol [4].
Table 3: Green Metrics for Gram-Scale Synthesis
Parameter | Conventional Method | Improved Protocol | Improvement |
---|---|---|---|
Solvent Consumption | 15 L/kg product | 3.5 L/kg product | 77% reduction |
Reaction Time (Cyclization) | 12 h (reflux) | 25 min (MW, 150°C) | 96% reduction |
Catalyst Loading | 10 mol% | 1 mol% (recyclable) | 90% reduction |
E-Factor | 58 | 12 | 79% reduction |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3